molecular formula C12H14N2O B15252134 6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde

6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde

Cat. No.: B15252134
M. Wt: 202.25 g/mol
InChI Key: WAGKTMVDCPFGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{3-Azabicyclo[310]hexan-3-yl}-5-methylpyridine-3-carbaldehyde is a complex organic compound that features a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method has been shown to be efficient, yielding the desired bicyclic structure with high specificity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-(3-azabicyclo[3.1.0]hexan-3-yl)-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-8-2-9(7-15)4-13-12(8)14-5-10-3-11(10)6-14/h2,4,7,10-11H,3,5-6H2,1H3

InChI Key

WAGKTMVDCPFGSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CC3CC3C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.